1-(4-chlorophenyl)-N-methylmethanamine

Description

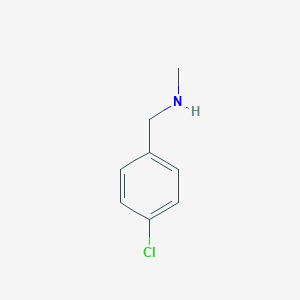

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBUJNXYGGNSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059291 | |

| Record name | Benzenemethanamine, 4-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-11-0 | |

| Record name | 4-Chloro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-chloro-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 4-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(4-chlorophenyl)-N-methylmethanamine (CAS 104-11-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data for 1-(4-chlorophenyl)-N-methylmethanamine. Significant gaps in the literature exist regarding its biological, pharmacological, and toxicological profiles. The information provided should be used for research purposes only and not for clinical or diagnostic applications.

Executive Summary

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [2][3] |

| Molecular Weight | 155.62 g/mol | [3] |

| CAS Number | 104-11-0 | [1][2] |

| IUPAC Name | This compound | [4] |

| Synonyms | N-methyl-4-chlorobenzylamine, (4-Chlorobenzyl)methylamine, p-Chloro-N-methylbenzylamine | [3] |

| Appearance | Colorless to light yellow or light orange clear liquid | [3] |

| Boiling Point | 77-78 °C | [2] |

| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Refractive Index | 1.5380 to 1.5420 | [3] |

| pKa | 9.50 ± 0.10 (Predicted) | [3] |

| InChI Key | LMBUJNXYGGNSAH-UHFFFAOYSA-N | |

| Canonical SMILES | CNCC1=CC=C(Cl)C=C1 | [4] |

Synthesis

A general procedure for the synthesis of this compound involves the reaction of 4-chlorobenzyl chloride with monomethylamine[3].

Experimental Protocol

Materials:

-

4-chlorobenzyl chloride

-

Aqueous solution of methylamine (40% v/v)

-

Tetrahydrofuran (THF)

-

Toluene

-

Ethyl acetate

-

Methanol

-

Triethylamine

Procedure:

-

Under a nitrogen atmosphere and at 0 °C, slowly add an aqueous solution of methylamine to a stirred solution of 4-chlorobenzyl chloride in tetrahydrofuran (THF)[3].

-

Allow the reaction mixture to stir at room temperature overnight[3].

-

After the reaction is complete, remove the solvent by rotary evaporation[3].

-

Remove residual water by azeotropic distillation with toluene[3].

-

Purify the crude product by column chromatography. Elute first with 100% ethyl acetate, followed by a solvent mixture of ethyl acetate, methanol, and triethylamine (92:5:3) to obtain the final product as a yellow oil[3].

Analytical Characterization

The structure of the synthesized product can be confirmed by spectroscopic methods.

| Technique | Observed Signals |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.25-7.18 (m, 4H), 3.66 (s, 2H), 2.38 (s, 3H), 1.65 (s, 1H)[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 138.6, 132.6, 129.5 (2C), 128.4 (2C), 55.2, 35.8[3] |

| HRMS (ESI) | m/z: [M+] Calculated for C₈H₁₀NCl: 156.0556, Found: 156.0580[3] |

Biological Activity

There is a significant lack of publicly available data on the specific biological activities of this compound. However, studies on structurally related compounds containing the (4-chlorophenyl) moiety have reported various biological effects, which may suggest potential areas for future investigation.

-

Antimicrobial and Antifungal Activity: Derivatives of pyrazolines and cyanopyrans containing a 4-chlorophenyl group have been synthesized and assayed for their activity against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, a benzo[f]chromene derivative with a 4-chlorophenyl substituent has shown favorable antimicrobial properties[6].

-

Anticancer Activity: Research on thiazole derivatives incorporating a 4-chlorophenyl group has indicated potential antiproliferative effects against breast cancer cell lines[7].

-

Anticonvulsant Activity: A novel 1,2,4-triazole-3-thione derivative containing a 3-chlorophenyl group has been shown to have anticonvulsant effects, with a mechanism of action partially attributed to its influence on voltage-gated sodium channels[8].

It is crucial to reiterate that these activities are reported for related but distinct molecules, and no direct biological activity has been documented for this compound itself.

Mechanism of Action and Signaling Pathways

Due to the absence of biological activity data for this compound, there is no information available regarding its mechanism of action or any associated signaling pathways.

Pharmacology and Metabolism

No specific pharmacological data, including pharmacokinetics or pharmacodynamics, for this compound has been found in the public domain.

Studies on the in vitro metabolism of a structurally related compound, N-(4-chlorobenzyl)-N%-benzoylhydrazine, in rat liver microsomes suggest potential metabolic pathways such as N-dealkylation and hydrolysis[9]. It is plausible that this compound could undergo similar metabolic transformations. The study of N-methyl containing compounds has shown that the N-methyl moiety can be monitored by tracking the exhalation of ¹⁴CO₂ after administration of a ¹⁴C-methyl labeled compound[10].

Toxicology and Safety

The toxicological profile of this compound has not been fully investigated[1]. However, based on available safety data sheets, the compound is classified as hazardous.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed[2][4] |

| Skin Corrosion/Irritation (Category 1B) | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage[2][4] |

| Serious Eye Damage/Eye Irritation (Category 1) | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage[4] |

| Combustible Liquid | - | - | H227: Combustible liquid |

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor[2].

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water[2].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor[2].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing[2].

Storage and Handling:

-

Keep in a dark place, under an inert atmosphere, at room temperature[3].

-

Wear protective gloves, protective clothing, and eye/face protection[2].

-

Wash hands thoroughly after handling[2].

Conclusion and Future Directions

This compound is a readily synthesizable aromatic amine with well-defined chemical and physical properties. However, there is a significant dearth of information regarding its biological activity, mechanism of action, pharmacology, and toxicology. The reported biological activities of structurally similar compounds suggest that this molecule could be a scaffold for developing new therapeutic agents. Future research should focus on in-vitro and in-vivo studies to elucidate its biological effects and potential therapeutic applications. A thorough toxicological evaluation is also imperative to establish a comprehensive safety profile. The experimental protocols and data presented in this guide provide a starting point for researchers interested in exploring the potential of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.de [fishersci.de]

- 3. (4-CHLORO-BENZYL)-METHYL-AMINE | 104-11-0 [chemicalbook.com]

- 4. Benzenemethanamine, 4-chloro-N-methyl- | C8H10ClN | CID 66905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. research.aston.ac.uk [research.aston.ac.uk]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-chlorophenyl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 1-(4-chlorophenyl)-N-methylmethanamine, a secondary amine of interest in medicinal chemistry and drug development. This document details a reliable synthetic protocol via reductive amination, presents key physicochemical and spectral data, and offers a guide to the characterization of the final compound.

Introduction

This compound is a substituted benzylamine derivative. The presence of the 4-chlorophenyl group and the N-methyl functionality makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. Its structural similarity to precursors of various pharmaceutical agents underscores the importance of well-defined synthetic and analytical procedures. This guide aims to provide researchers with the necessary information to produce and verify this compound with a high degree of purity.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of 4-chlorobenzaldehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process occurring in a single reaction vessel.

Experimental Protocol

This protocol is based on established methods of reductive amination using sodium borohydride as the reducing agent.

Materials:

-

4-chlorobenzaldehyde

-

Methylamine (40% solution in water or 2M solution in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol. To this solution, add methylamine solution (1.1-1.5 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde spot.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane or ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties and Data

| Property | Value |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.63 g/mol |

| Appearance | Liquid |

| Purity (Typical) | ≥95%[1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere[1] |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The expected proton NMR spectrum would show distinct signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.2 - 7.4 | Multiplet | 4H |

| Benzylic (Ar-CH₂) | ~3.7 | Singlet | 2H |

| N-Methyl (N-CH₃) | ~2.4 | Singlet | 3H |

| N-H (Amine) | Broad singlet | Singlet | 1H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Quaternary Aromatic (Ar-C-Cl) | ~132 |

| Aromatic (Ar-CH) | ~128-130 |

| Quaternary Aromatic (Ar-C) | ~138-140 |

| Benzylic (Ar-CH₂) | ~55 |

| N-Methyl (N-CH₃) | ~36 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| N-H Stretch | 3300 - 3500 | Secondary amine, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Aliphatic C-H |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring |

| C-N Stretch | 1020 - 1250 | Amine C-N bond |

| C-Cl Stretch | 600 - 800 | Carbon-chlorine bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 155, with an isotopic peak at m/z 157 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom.

-

Major Fragmentation: A prominent fragment is expected at m/z 125, corresponding to the loss of the N-methyl group followed by rearrangement, or the benzylic cleavage to form the 4-chlorobenzyl cation. Another significant fragment would be observed at m/z 44, corresponding to the [CH₂=NHCH₃]⁺ ion.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The reductive amination protocol described is robust and scalable, and the provided characterization data serves as a reliable reference for product verification. Adherence to these guidelines will enable researchers to confidently synthesize and characterize this valuable chemical intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of p-Chloro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of p-chloro-N-methylbenzylamine (CAS No: 104-11-0). The information herein is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data in structured tables, details standard experimental protocols for property determination, and visualizes a general characterization workflow.

Core Physicochemical Properties

p-Chloro-N-methylbenzylamine, also known as 1-(4-chlorophenyl)-N-methylmethanamine, is a substituted benzylamine derivative.[1] Its fundamental properties are crucial for understanding its behavior in chemical and biological systems. It presents as a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and ether, with limited solubility in water.[1]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 104-11-0 | [1][2] |

| Molecular Formula | C₈H₁₀ClN | [1][2] |

| Molecular Weight | 155.62 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -25 °C | [1] |

| Boiling Point | 198-200 °C | [1] |

| Density | ~1.10 g/cm³ | [1] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Method | Source(s) |

| Water Solubility | Limited | Experimental | [1] |

| log₁₀(Water Solubility) | -2.64 | Calculated | [3] |

| Solvent Solubility | Soluble in ethanol and ether | Experimental | [1] |

| pKa (Predicted) | 9.50 ± 0.10 | Predicted | [1] |

| LogP (Octanol/Water) | 2.059 | Calculated | [3] |

Spectral Data Analysis

Spectroscopic data is fundamental for the structural elucidation and confirmation of p-chloro-N-methylbenzylamine.

Table 3: Spectroscopic Data

| Spectrum Type | Key Data Points | Source(s) |

| ¹H NMR | (300 MHz, CDCl₃) δ: 7.28 (q, J = 8.3 Hz, 4H), 3.73 (s, 2H), 2.45 (s, 3H) | [4] |

| ¹³C NMR | (100 MHz, CDCl₃) δ: 138.6, 132.6, 129.5 (2C), 128.4 (2C), 55.2, 35.8 | [2] |

| Mass Spec. (HRMS) | Measured: 156.0580 (M+), Theoretical: 156.0556 (C₈H₁₀NCl) | [2] |

| Infrared (FTIR) | Spectrum available via Fluka Chemie AG (Technique: Capillary Cell, Neat) | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties cited in this guide.

Determination of Melting Point

The melting point is determined as the temperature range over which a solid compound transitions into a liquid.

Methodology:

-

Sample Preparation: A small quantity of the dried, powdered compound is packed into a glass capillary tube, which is sealed at one end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus alongside a thermometer.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Reporting: The melting point is reported as the range T₁ - T₂. For p-chloro-N-methylbenzylamine, this would be performed at sub-zero temperatures.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath or Thiele tube).

-

Heating and Observation: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is stopped when a continuous and rapid stream of bubbles is observed.

-

Measurement: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

Solubility is quantified as the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of p-chloro-N-methylbenzylamine is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Sampling and Analysis: A precise volume of the clear, saturated supernatant is carefully removed.

-

Quantification: The concentration of the dissolved compound in the sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The result is typically expressed in units of g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical substance like p-chloro-N-methylbenzylamine.

Caption: General workflow for physicochemical characterization of a chemical compound.

References

1-(4-chlorophenyl)-N-methylmethanamine structural formula and analysis

This technical guide provides a comprehensive overview of the structural formula, analysis, and synthesis of 1-(4-chlorophenyl)-N-methylmethanamine, a secondary amine with potential applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals.

Structural Information and Identification

Structural Formula:

Chemical Structure:

The molecule consists of a 4-chlorobenzyl group attached to a secondary amine, with a methyl group on the nitrogen atom.

IUPAC Name: this compound[1][2]

Synonyms: N-(4-chlorobenzyl)methylamine, 4-Chloro-N-methylbenzylamine, (4-chlorophenyl)-N-methylmethanamine[2]

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | |

| Molecular Weight | 155.63 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | [3] |

| Boiling Point | 77-78°C at 0.6 mmHg | [6] |

| Density | 1.088 g/cm³ | [1] |

| Flash Point | 78.9°C | [1] |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.25-7.18 (m, 4H), 3.66 (s, 2H), 2.38 (s, 3H), 1.65 (s, 1H) | [7] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 138.6, 132.6, 129.5 (2C), 128.4 (2C), 55.2, 35.8 | [8][7] |

| HRMS (ESI) | Found: 156.0580 (M+H)⁺, Calculated for C₈H₁₁ClN⁺: 156.0575 | [7] |

| FTIR Spectrum | Data not readily available in the public domain. Commercial suppliers may provide this information upon request. |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are provided below. The most common laboratory synthesis method is the reductive amination of 4-chlorobenzaldehyde with methylamine, or the direct alkylation of methylamine with 4-chlorobenzyl chloride.

Synthesis via Alkylation of Methylamine

This protocol describes the synthesis of this compound from 4-chlorobenzyl chloride and an aqueous solution of methylamine.[8][7]

Materials:

-

4-chlorobenzyl chloride

-

Methylamine (40% aqueous solution)

-

Tetrahydrofuran (THF)

-

Toluene

-

Ethyl acetate

-

Methanol

-

Triethylamine

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chlorobenzyl chloride (1.0 eq) in THF. Cool the solution to 0°C using an ice bath.

-

Addition of Methylamine: Slowly add an aqueous solution of methylamine (40% v/v, 5.0 eq) to the stirred solution of 4-chlorobenzyl chloride.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Remove the THF by rotary evaporation.

-

Remove residual water by azeotropic distillation with toluene.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute first with 100% ethyl acetate to remove non-polar impurities.

-

Elute the product using a solvent mixture of ethyl acetate:methanol:triethylamine (92:5:3).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a yellow oil.

-

Synthesis via Reductive Amination (General Procedure)

This protocol provides a general method for the synthesis of secondary amines via reductive amination of an aldehyde. This can be adapted for the synthesis of this compound from 4-chlorobenzaldehyde and methylamine.[9][10][11]

Materials:

-

4-chlorobenzaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or Ethanol

-

Acetic acid (catalytic amount, optional)

-

Dichloromethane (for work-up)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) in methanol or ethanol.

-

Add a solution of methylamine (1.0-1.2 eq).

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, controlling the temperature.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activity and signaling pathways of this compound. However, the 4-chlorobenzyl moiety is present in various compounds with reported biological activities.

-

Antimicrobial and Antifungal Activity: A derivative, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, has demonstrated in vitro and in vivo antifungal activity.[12] The structure-activity relationships suggest that the presence of the chlorobenzyl group may contribute to this effect.

-

Other Potential Activities: Compounds containing the N-benzyl-N-methylamine scaffold are utilized as intermediates in the synthesis of various pharmaceuticals, including antihypertensive agents.[13] Additionally, hydrazone derivatives of N-(4-chlorobenzyl) structures have been investigated for a wide range of pharmacological activities, including anticonvulsant, antidepressant, and anti-inflammatory properties.[14]

Further research is required to elucidate the specific biological profile and mechanism of action of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via reductive amination.

Caption: A schematic representation of the synthesis and purification process.

Logical Relationship for Potential Biological Screening

This diagram outlines a logical progression for the initial biological evaluation of this compound based on the activities of structurally related compounds.

References

- 1. Page loading... [guidechem.com]

- 2. Benzenemethanamine, 4-chloro-N-methyl- | C8H10ClN | CID 66905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthonix, Inc > 104-11-0 | this compound [synthonix.com]

- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 6. molbase.com [molbase.com]

- 7. (4-CHLORO-BENZYL)-METHYL-AMINE | 104-11-0 [chemicalbook.com]

- 8. (4-CHLORO-BENZYL)-METHYL-AMINE synthesis - chemicalbook [chemicalbook.com]

- 9. gctlc.org [gctlc.org]

- 10. jocpr.com [jocpr.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-(2-Chlorobenzyl)-n-methylamine | 94-64-4 | AAA09464 [biosynth.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 1-(4-chlorophenyl)-N-methylmethanamine: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 1-(4-chlorophenyl)-N-methylmethanamine, a key intermediate in pharmaceutical synthesis.

This technical document provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 104-11-0). The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a visual workflow for the spectroscopic analysis of synthesized compounds. This information is critical for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25-7.18 | m | 4H | Ar-H |

| 3.66 | s | 2H | CH₂ |

| 2.38 | s | 3H | CH₃ |

| 1.65 | s | 1H | NH |

Solvent: CDCl₃, Frequency: 300 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 138.6 | Ar-C (quaternary) |

| 132.6 | Ar-C (quaternary) |

| 129.5 | 2 x Ar-C -H |

| 128.4 | 2 x Ar-C -H |

| 55.2 | C H₂ |

| 35.8 | C H₃ |

Solvent: CDCl₃, Frequency: 100 MHz[1][2]

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 156.0575 | 156.0556 |

Ionization Mode: Electrospray (ES)[1][2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.[1][2]

-

Sample Preparation: A small amount of the analyte was dissolved in approximately 0.5-0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired at 300 MHz with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired at 100 MHz with proton decoupling. A sufficient number of scans were accumulated to observe all carbon signals, including quaternary carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source.[1][2]

-

Sample Preparation: A dilute solution of the compound was prepared in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer was used to obtain accurate mass measurements.

-

Data Acquisition: The analysis was performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument was calibrated to ensure high mass accuracy.

Infrared (IR) Spectroscopy

As a liquid, the infrared spectrum of this compound can be obtained using the neat liquid technique.

-

Sample Preparation: A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Potential Biological Activities of 1-(4-chlorophenyl)-N-methylmethanamine Derivatives: A Technical Guide

Disclaimer: To date, a comprehensive review of scientific literature and chemical databases reveals a notable absence of specific biological activity data for 1-(4-chlorophenyl)-N-methylmethanamine and its direct derivatives. This technical guide, therefore, explores the potential biological activities of this class of compounds by drawing inferences from structurally analogous molecules. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.

Introduction

The this compound scaffold represents a core structure with the potential for significant biological activity, primarily due to its resemblance to known pharmacophores that interact with key neurological targets. The presence of a chlorophenyl group, a common moiety in psychoactive compounds, and a secondary amine side chain suggests possible interactions with monoamine transporters and enzymes. This guide will focus on two of the most plausible biological activities for derivatives of this scaffold: Monoamine Oxidase (MAO) inhibition and monoamine reuptake inhibition at the serotonin and dopamine transporters (SERT and DAT).

Potential Biological Activities

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO-A is a validated strategy for treating depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease.[2] The structural similarity of this compound derivatives to known MAO inhibitors suggests that they may also exhibit inhibitory activity against these enzymes.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds:

While direct data is unavailable, studies on other classes of MAO inhibitors provide valuable insights. For instance, the presence and position of a halogen on a phenyl ring can significantly influence potency and selectivity for MAO-A versus MAO-B.

Table 1: MAO Inhibition Data for Structurally Related Compound Classes

| Compound Class | Derivative | Target | Activity (IC50/Ki) | Reference |

| Pyrazoloquinoxalinone | 5-acetamido-2-(4-chlorophenyl)-4-oxo-4,5-dihydro-1l2,10l4-pyrazolo[2,3-a]quinoxalin-7-yl acetate | MAO-A | IC50 = 0.028 µM | [3] |

| Semicarbazide | 1-(2,6-dichlorobenzylidene)-4-(benzo[4][5]dioxol-5-yl)semicarbazide | MAO-A | IC50 = 4.52 µM | [3] |

| Semicarbazide | 1-(2,6-dichlorobenzylidene)-4-(benzo[4][5]dioxol-5-yl)semicarbazide | MAO-B | IC50 = 0.059 µM | [3] |

| 3-Phenylcoumarin | Derivative 1 | MAO-B | ~50–60 nM | [6] |

Note: The compounds listed are not direct derivatives of this compound but share some structural features that may be relevant for predicting MAO inhibitory activity.

Monoamine Reuptake Inhibition

The serotonin transporter (SERT) and the dopamine transporter (DAT) are crucial for terminating neurotransmission by reabsorbing their respective neurotransmitters from the synaptic cleft.[1][7] Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[8] DAT inhibitors have therapeutic applications and are also associated with psychostimulant effects.[5][9] The phenethylamine-like backbone of this compound suggests a potential for interaction with these transporters.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds:

Studies on substituted phenethylamines and cathinones have shown that para-chloro substitution can increase potency at SERT.[4] Modifications to the N-alkyl group also play a critical role in modulating activity and selectivity between DAT and SERT.

Table 2: Monoamine Transporter Inhibition Data for Structurally Related Compound Classes

| Compound Class | Derivative | Target | Activity (Ki/IC50) | Reference |

| Citalopram Analogue | 5-Bromo-citalopram | SERT | Ki = 1.04 nM | [8] |

| Citalopram Analogue | 5-Iodo-citalopram | SERT | Ki = 1.42 nM | [8] |

| Citalopram Analogue | 4-Bromo-citalopram | SERT | Ki = 3.87 nM | [8] |

| Fluoxetine Analogue | (R)-N-ethanol-3-(4-trifluorophenoxy)-3-phenyl propaneamine (FD-2) | DAT | IC50 = 0.077 mM | [5] |

| Fluoxetine Analogue | N-(R)-3-trifluorophenoxy-3-phenylpropane-imidazole (FD-4) | DAT | IC50 = 0.26 mM | [5] |

| Biphenyl Alicyclic Amine | 1-(4-(2-(((4′-Chloro-[1,1′-biphenyl]-2-yl)methyl)thio)ethyl)piperazin-1-yl)-3-phenylpropan-2-ol | DAT | Ki = 95.5 nM | [10] |

Note: The compounds listed are not direct derivatives of this compound but provide an indication of how modifications to a core structure containing a halogenated phenyl ring can influence monoamine transporter affinity.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of test compounds against MAO-A and MAO-B using a commercially available kit that measures the production of hydrogen peroxide (H₂O₂).

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer

-

Test compounds and known inhibitors (positive controls)

-

96-well black microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the test compound dilutions. Include a no-inhibitor (vehicle) control and a positive control with a known MAO inhibitor.

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme to each well.

-

Pre-incubation (for irreversible inhibitors): Incubate the plate for a defined period (e.g., 15 minutes at 37°C).

-

Reaction Initiation: Add a mixture of the substrate and fluorescent probe to all wells.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or as an endpoint reading.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Serotonin Transporter (SERT) Reuptake Inhibition Assay (Radioligand-based)

This protocol outlines a standard method for measuring the inhibition of serotonin reuptake in cells expressing the human serotonin transporter (hSERT) using a radiolabeled substrate.

Materials:

-

Cell line stably expressing hSERT (e.g., HEK293 cells)

-

Radiolabeled serotonin ([³H]5-HT)

-

Uptake buffer

-

Wash buffer

-

Test compounds and known SERT inhibitors (e.g., fluoxetine)

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture hSERT-expressing cells to confluency in 96-well plates.

-

Compound Pre-incubation: Wash the cells with pre-warmed uptake buffer and then pre-incubate with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake by adding [³H]5-HT to each well.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold wash buffer to remove extracellular [³H]5-HT.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a high concentration of a known SERT inhibitor) from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

In Vitro Dopamine Transporter (DAT) Reuptake Inhibition Assay (Fluorescence-based)

This protocol describes a homogeneous assay for detecting DAT activity using a fluorescent substrate that mimics dopamine.

Materials:

-

Cell line stably expressing hDAT

-

Fluorescent neurotransmitter substrate

-

Assay buffer (e.g., HBSS)

-

Test compounds and known DAT inhibitors (e.g., vanoxerine)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Plate hDAT-expressing cells in 96-well plates.

-

Compound Addition: Remove the culture medium and add the test compounds diluted in assay buffer to the wells.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at 37°C in a humidified 5% CO₂ incubator.

-

Substrate Addition: Add the fluorescent neurotransmitter substrate to the wells.

-

Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period (e.g., 30 minutes).

-

Data Analysis: Determine the rate of substrate uptake. Calculate the percent inhibition for each concentration of the test compound relative to the untreated control and determine the IC50 value.

Visualizations

Conclusion

While direct experimental evidence is currently lacking, the structural characteristics of this compound derivatives strongly suggest potential activity as inhibitors of monoamine oxidase and/or monoamine reuptake transporters. The provided experimental protocols and theoretical framework are intended to serve as a comprehensive guide for researchers to initiate and conduct investigations into the pharmacological profile of this novel class of compounds. Further synthesis and biological evaluation are necessary to validate these hypotheses and to elucidate the structure-activity relationships within this chemical series.

References

- 1. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]

- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. inhibition ic50 values: Topics by Science.gov [science.gov]

- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 7. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: Predicting the Mechanism of Action of 1-(4-chlorophenyl)-N-methylmethanamine

For Immediate Release

[City, State] – [Date] – Despite its availability as a research chemical and its use as a building block in synthetic chemistry, the specific biological mechanism of action of 1-(4-chlorophenyl)-N-methylmethanamine remains largely uncharacterized in publicly available scientific literature. This technical guide addresses the current knowledge gap and outlines a predictive framework based on the compound's structural features and the known activities of analogous molecules.

Chemical Identity and Properties

This compound, also known by its CAS Number 104-11-0, is a substituted benzylamine derivative. Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 104-11-0 | |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.63 g/mol | [1] |

| Synonyms | N-methyl-p-chlorobenzylamine, 4-Chloro-N-methylbenzylamine | [1] |

Predictive Framework for Mechanism of Action

In the absence of direct pharmacological data for this compound, a predictive analysis can be formulated by examining the bioactivities of structurally related compounds. The core structure, a benzylamine moiety, is a common scaffold in neuropharmacology.

Potential Interaction with Monoamine Systems

The N-methylbenzylamine core structure is reminiscent of endogenous monoamines such as phenethylamine and amphetamine. This structural similarity suggests a potential for interaction with monoamine transporters (for dopamine, norepinephrine, and serotonin) and receptors.

Hypothetical Signaling Pathway: Monoaminergic Modulation

Caption: Hypothetical interaction with monoaminergic systems.

It is plausible that this compound could act as a substrate for monoamine transporters, potentially leading to competitive inhibition of reuptake or acting as a releasing agent. Furthermore, direct interaction with monoamine receptors (e.g., serotonin or dopamine receptors) cannot be ruled out. A patent for bicyclic quinazolinone derivatives mentions the use of this compound as a reactant in the synthesis of compounds with potential therapeutic applications.[2]

Potential for Off-Target Activities

The 4-chloro substitution on the phenyl ring is a common feature in various pharmacologically active compounds, often influencing metabolic stability and receptor binding affinity. For instance, related compounds are known to be used as intermediates in the synthesis of pharmaceuticals, including antidepressants and other CNS-active drugs.[3]

Proposed Experimental Workflow for Elucidation of Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

Experimental Workflow Diagram

Caption: Proposed workflow for mechanism of action elucidation.

A comprehensive screening against a panel of central nervous system (CNS) targets, including receptors and transporters, would be the initial step. Positive hits would then be followed up with functional assays to determine agonist, antagonist, or modulatory activity. Subsequent in vivo studies in appropriate animal models would be necessary to correlate in vitro findings with physiological effects.

Conclusion

The mechanism of action of this compound is currently not defined in the scientific literature. Based on its chemical structure, it is predicted to interact with monoaminergic systems in the central nervous system. However, without empirical data, this remains a hypothesis. The experimental workflow outlined in this guide provides a clear path for future research to elucidate the pharmacological profile of this compound. For now, researchers and drug development professionals should exercise caution and consider this compound as a tool for chemical synthesis rather than a pharmacological agent with a known mechanism of action. Further investigation is warranted to unlock its potential therapeutic applications, if any.

References

- 1. N-(4-Chlorobenzyl)-N-methylamine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. US20180029996A1 - Bicyclic quinazolinone derivatives - Google Patents [patents.google.com]

- 3. (4-chlorophenyl)(cyclopropyl)methanamine (123312-22-1) at Nordmann - nordmann.global [nordmann.global]

An In-Depth Technical Guide on the Solubility and Stability of (4-chlorophenyl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of the chemical compound (4-chlorophenyl)-N-methylmethanamine, identified by the IUPAC name 1-(4-chlorophenyl)-N-methylmethanamine and CAS number 104-11-0. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical predictions with experimental data from closely related analogs to infer its likely physicochemical properties. Detailed experimental protocols for determining solubility and stability are also provided to guide researchers in generating empirical data for this specific molecule.

Introduction

(4-chlorophenyl)-N-methylmethanamine is a secondary amine containing a chlorophenyl group. Its structural similarity to other pharmacologically relevant molecules suggests its potential utility in drug discovery and development. A thorough understanding of its solubility and stability is paramount for its handling, formulation, and the interpretation of biological assay results. This document aims to collate the currently available data and provide a framework for its experimental characterization.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | (4-chlorophenyl)-N-methylmethanamine | [1] |

| CAS Number | 104-11-0 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.63 g/mol | |

| Physical Form | Liquid | [1] |

| Purity | 95% | [1] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |

Solubility Profile

3.1. Aqueous Solubility

Two different computationally predicted values for the water solubility of this compound have been found:

| Predicted Water Solubility | Method | Source |

| 1.4 mg/mL | Ali et al. (Topological method) | [2] |

| 0.518 mg/mL | ESOL (Topological method) | [2] |

3.2. Solubility in Organic Solvents

While quantitative data is unavailable, the general principle of "like dissolves like" can be applied. As an amine with both polar (the amine group) and non-polar (the chlorophenyl ring) characteristics, its solubility in organic solvents is expected to vary:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble due to the ability to form hydrogen bonds with the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Expected to be soluble due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have lower solubility due to the dominant polarity of the amine group.

Stability Profile

Specific stability data for this compound is not available. The stability of a compound is influenced by factors such as temperature, pH, and light exposure. General information on related compounds can provide insights into its potential stability characteristics.

4.1. Thermal Stability

The related compound N-benzylmethylamine is reported to be stable under normal temperatures and pressures.[4] However, it is also noted to be combustible.[5] Thermal decomposition of N-benzylmethylamine may generate irritating and highly toxic gases.[4]

4.2. pH Stability

The stability of amines can be pH-dependent. In aqueous solutions, the degradation of some amine derivatives has been shown to be catalyzed by both hydrogen and hydroxide ions, with the greatest stability often observed in the neutral pH range.[6] Secondary amines can undergo hydrolysis, although this is generally a slow process under neutral conditions.[7]

4.3. Photostability

Compounds containing a chlorophenyl group can be susceptible to photodegradation upon exposure to UV light.[8] The carbon-chlorine bond can be cleaved by UV radiation, leading to the formation of various degradation products.[8] Therefore, it is recommended to store this compound protected from light.

4.4. Oxidative Stability

N-benzylmethylamine is incompatible with strong oxidizing agents.[4] This suggests that this compound may also be susceptible to oxidation. It is also noted to be potentially air-sensitive, possibly through reaction with carbon dioxide.[5]

Potential Signaling and Metabolic Pathways

There is no specific information in the reviewed literature regarding the involvement of this compound in any signaling pathways.

Methylated amines, in general, are involved in various metabolic pathways, particularly in microbial ecosystems where they play a role in carbon and nitrogen cycling.[9] In xenobiotic metabolism, N-dealkylation is a common metabolic pathway for amines, often catalyzed by cytochrome P450 enzymes.[10] This process would lead to the removal of the methyl group from this compound. The metabolism of N-methylated amines can involve N-acetylation, N-myristoylation, N-glycosylation, N-phosphorylation, and N-hydroxylation.[11]

Experimental Protocols

Given the lack of specific data, the following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

6.1. Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved material to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid/liquid.

-

Quantification: Accurately dilute a known volume of the saturated solution and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

6.2. Stability Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation.

Methodology:

-

HPLC Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance.

-

Forced Degradation Studies: Expose solutions of this compound to various stress conditions to induce degradation:

-

Acidic Hydrolysis: Treat with an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat with a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Heat a solution of the compound at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to a light source, such as a UV lamp (e.g., 365 nm), for a defined period.[12]

-

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

-

Evaluation: Assess the peak purity of the parent compound to ensure that no degradation products are co-eluting. Identify and quantify the major degradation products.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. This compound | 104-11-0 [sigmaaldrich.com]

- 2. 104-11-0 | this compound | Aryls | Ambeed.com [ambeed.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. N-Methylbenzylamine(103-67-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. N-Methylbenzylamine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Microbiology and Ecology of Methylated Amine Metabolism in Marine Ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Dealkylation of Amines | MDPI [mdpi.com]

- 11. books.rsc.org [books.rsc.org]

- 12. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety, Handling, and MSDS of 1-(4-chlorophenyl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-(4-chlorophenyl)-N-methylmethanamine and its hydrochloride salt. The information is intended for professionals in research and drug development who may handle this compound.

Chemical and Physical Properties

This compound is a chemical compound with the linear formula C8H10NCl.[1] Its hydrochloride salt has the molecular formula C8H11Cl2N and a molecular weight of 192.08 g/mol .[2] The purity of the commercially available hydrochloride salt is typically greater than 97%.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C8H10NCl | [1] |

| Molecular Weight | 192.08 g/mol (hydrochloride salt) | [2] |

| Purity | >97% (hydrochloride salt) | [2][3] |

| Physical Form | Liquid (free base), Solid (hydrochloride salt) | [1][2] |

| InChI Key | LMBUJNXYGGNSAH-UHFFFAOYSA-N (free base) | [1] |

| InChI Key | APSVTQIASNIYIM-UHFFFAOYSA-N (hydrochloride salt) | [2] |

Safety and Hazard Information

The compound is classified as hazardous. The signal word for this chemical is "Danger".[1] It is associated with the following hazard statements: H227 (Combustible liquid) and H314 (Causes severe skin burns and eye damage).[1]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram |

| Flammable Liquids | H227: Combustible liquid | No Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |

| Serious Eye Damage/Eye Irritation | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |

Data sourced from Sigma-Aldrich MSDS for the free base form.[1]

Handling and Storage

Proper handling and storage are crucial to ensure safety.

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.[4]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[7]

Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed.[6]

-

Keep in a dark place under an inert atmosphere at room temperature.[1]

First-Aid Measures

In case of exposure, immediate medical attention is required.[8]

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Call a physician immediately.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this chemical.

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield.[4]

-

Skin Protection: Handle with gloves. Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]

Disposal Considerations

Dispose of this material and its container as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not let the product enter drains.[4]

Experimental Protocols and Signaling Pathways

Currently, there is a lack of publicly available, detailed experimental protocols for the synthesis, purification, and analysis of this compound. Similarly, no specific signaling pathways involving this compound have been described in the searched literature. The following diagram illustrates a general workflow for handling hazardous chemicals, based on the safety information gathered.

Caption: General workflow for handling hazardous chemicals.

References

- 1. This compound | 104-11-0 [sigmaaldrich.com]

- 2. This compound hydrochloride [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. angenechemical.com [angenechemical.com]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

In silico toxicity prediction of 1-(4-chlorophenyl)-N-methylmethanamine

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 1-(4-chlorophenyl)-N-methylmethanamine

Abstract

This whitepaper provides a comprehensive in silico toxicological assessment of this compound. Utilizing a battery of computational models, we predict key toxicity endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization. This document outlines the methodologies employed for these predictions, presents the data in a structured format, and discusses the implications of these findings for drug development and chemical safety assessment. The workflows and decision-making processes are illustrated using detailed diagrams to enhance clarity for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a substituted benzylamine derivative. Its chemical structure is characterized by a chlorophenyl group attached to a methylaminomethyl moiety. The presence of the chlorophenyl group, a common feature in various pharmacologically active compounds and industrial chemicals, raises interest in its potential toxicological profile. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to evaluate the potential hazards of such compounds early in the development pipeline.

Compound Details:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H10ClN |

| Molecular Weight | 155.63 g/mol |

| Canonical SMILES | CNCC1=CC=C(C=C1)Cl |

| InChI Key | NQJLHJINKMLVTA-UHFFFAOYSA-N |

Principles of In Silico Toxicology

In silico toxicology leverages computational models to predict the toxic effects of chemicals. The primary methodologies employed in this guide include:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicological endpoint. These models are built from large datasets of chemicals with known activities.

-

Read-Across: This approach involves predicting the toxicity of a target chemical by using data from one or more structurally similar source chemicals. The underlying assumption is that structurally similar compounds will have similar toxicological properties.

-

Expert Systems: These are rule-based systems that use a predefined set of structural alerts and toxicological knowledge to predict toxicity.

Predicted Toxicological Profile

The following sections summarize the predicted toxicity endpoints for this compound based on a consensus of various in silico models.

Mutagenicity

Mutagenicity, the capacity of a chemical to induce genetic mutations, is a critical endpoint. The Ames test is the most common in vitro assay for mutagenicity.

| Model/Test | Prediction | Confidence |

| Bacterial Reverse Mutation Assay (Ames) | Negative | High |

| In silico Structural Alerts (e.g., Derek Nexus) | No alerts for mutagenicity | N/A |

Carcinogenicity

Carcinogenicity prediction is based on models trained on long-term animal studies.

| Model | Prediction | Confidence |

| Rodent Carcinogenicity (Lifetime Bioassay) | Non-carcinogenic | Moderate |

| Carcinogenicity Potency Database (CPDB) Alert | No structural alerts | N/A |

Hepatotoxicity

Drug-induced liver injury (DILI) is a major concern in drug development.

| Endpoint | Prediction | Confidence |

| DILI Concern | No concern | Moderate |

| Mitochondrial Toxicity | Low risk | High |

| Bile Salt Export Pump (BSEP) Inhibition | Low probability | High |

Skin Sensitization

Skin sensitization is an allergic reaction caused by skin contact with a chemical.

| Model | Prediction | Confidence |

| DPRA (Direct Peptide Reactivity Assay) Model | Non-sensitizer | High |

| KeratinoSens™ Model | Non-sensitizer | Moderate |

Computational Methodologies (Protocols)

This section details the in silico protocols used to generate the toxicity predictions.

General In Silico Toxicity Prediction Workflow

The overall workflow for the in silico toxicity assessment is depicted below. This process begins with defining the chemical structure and proceeds through model selection, prediction, and result interpretation.

Mutagenicity Prediction Protocol

-

Input: The canonical SMILES string of the compound is used as the input.

-

Model 1 (QSAR): A validated QSAR model for Ames mutagenicity is employed. The model calculates physicochemical descriptors and fingerprints for the input molecule. These are then fed into the mathematical equation of the model to yield a probability of mutagenicity.

-

Model 2 (Expert System): The chemical structure is screened against a database of known structural alerts for mutagenicity (e.g., aromatic nitro groups, N-nitroso compounds). The absence of such alerts provides evidence for a negative prediction.

-

Consensus: The results from both models are combined. If both predict negative and the compound is within the applicability domain of the QSAR model, the final prediction is "Negative" with high confidence.

The decision-making logic for mutagenicity is illustrated in the following diagram:

Discussion and Interpretation

The in silico analysis of this compound suggests a favorable toxicological profile for the tested endpoints. The absence of mutagenicity and carcinogenicity alerts is a positive sign. The predicted lack of hepatotoxicity and skin sensitization further supports its potential for low toxicity.

It is crucial to acknowledge the limitations of in silico models. These predictions are not a substitute for experimental testing. The confidence in the predictions is dependent on the quality of the models and the similarity of the target compound to the training data. For this compound, the predictions are generally of high to moderate confidence, suggesting that the compound falls within the applicability domain of the models used.

A hypothetical signaling pathway that could be of interest for further investigation, should the compound show unexpected toxicity, is the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Conclusion

This in silico toxicological assessment of this compound indicates a low potential for mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization. The provided computational protocols and workflows offer a transparent and reproducible framework for the toxicological evaluation of this compound. While these findings are encouraging, they should be confirmed with targeted in vitro and in vivo studies as part of a comprehensive safety assessment. The use of in silico toxicology, as demonstrated here, is an invaluable tool in modern drug discovery and chemical safety, enabling the early identification and prioritization of compounds with favorable safety profiles.

The Synthesis and Utility of 1-(4-chlorophenyl)-N-methylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of the synthetic intermediate, 1-(4-chlorophenyl)-N-methylmethanamine. The primary focus is on the prevalent and efficient reductive amination pathway from 4-chlorobenzaldehyde and methylamine. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and its logical placement in broader synthetic strategies.

Introduction

This compound is a secondary benzylamine derivative. Compounds of this class are significant building blocks in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2][3] While not a widely documented end-product itself, its structural motif is found in various pharmaceuticals, making it a valuable intermediate for drug discovery and development, particularly in the synthesis of Central Nervous System (CNS) agents.[4][5][6] The synthesis of this compound is most effectively achieved through reductive amination, a robust and versatile method for C-N bond formation.[7][8]

Synthetic Pathway: Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 4-chlorobenzaldehyde with methylamine. This reaction typically proceeds in a one-pot fashion, involving the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.

Reaction Scheme

References

- 1. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]